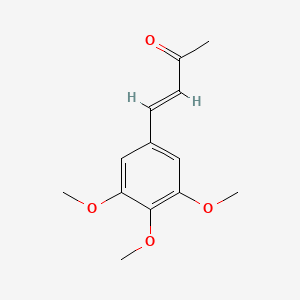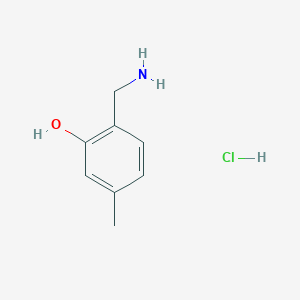![molecular formula C11H11F3O3 B2440265 4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde CAS No. 834913-89-2](/img/structure/B2440265.png)
4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde is a chemical compound with the empirical formula C11H11F3O3 . It has a molecular weight of 248.20 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=CC1=CC(COCC(F)(F)F)=C(OC)C=C1 . The InChI key for this compound is SNPAURZFFYMZOM-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Chemical Synthesis and Environmental Impact
4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde, due to its structural components, could be pivotal in synthesizing complex molecules. For example, the use of methoxy and trifluoroethoxy groups in molecular design can significantly influence the physical, chemical, and biological properties of synthesized compounds. Research on methoxyphenols, for instance, emphasizes their importance as tracers for biomass burning and their atmospheric reactivity, indicating potential environmental implications (Liu, Chen, & Chen, 2022). These studies suggest that derivatives of methoxybenzaldehydes could be similarly significant in environmental chemistry, possibly aiding in the understanding of organic pollutant dynamics and degradation.
Biodegradable Polymer Research
Given the interest in sustainable materials, the aldehyde group in this compound could be utilized in the synthesis of biodegradable polymers. Research on polymerization of aldehydes points to their potential in creating environmentally friendly materials (Kubisa, Neeld, Starr, & Vogl, 1980). Such compounds can serve as intermediates in creating polymers with specific degradation rates, suitable for various applications from packaging to biomedical devices.
Pharmaceutical and Biomedical Applications
The structural motifs present in this compound are reminiscent of those found in molecules with significant pharmacological activities. For instance, studies on hydroxycoumarins highlight their wide range of biological and pharmacological properties, including antioxidative and antimicrobial activities (Yoda, 2020). This suggests that derivatives of the compound might find applications in drug development, specifically in designing molecules with potential therapeutic benefits.
Advanced Oxidation Processes
In the field of environmental science, the study of advanced oxidation processes (AOPs) for pollutant degradation is vital. Compounds like this compound could play a role in understanding and improving AOPs. For instance, research on the degradation pathways and biotoxicity of various organic pollutants provides insight into the removal efficiency and environmental impact of AOPs (Qutob, Hussein, Alamry, & Rafatullah, 2022). Such studies underscore the importance of chemical intermediates in assessing and enhancing the environmental safety of AOPs.
Safety and Hazards
properties
IUPAC Name |
4-methoxy-3-(2,2,2-trifluoroethoxymethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-16-10-3-2-8(5-15)4-9(10)6-17-7-11(12,13)14/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPAURZFFYMZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/no-structure.png)


![2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}propanamide](/img/structure/B2440189.png)
![(E)-6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2440190.png)

![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2440193.png)

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2440197.png)
![3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2440199.png)
![Cis-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine](/img/structure/B2440203.png)
![N-(4-fluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2440204.png)